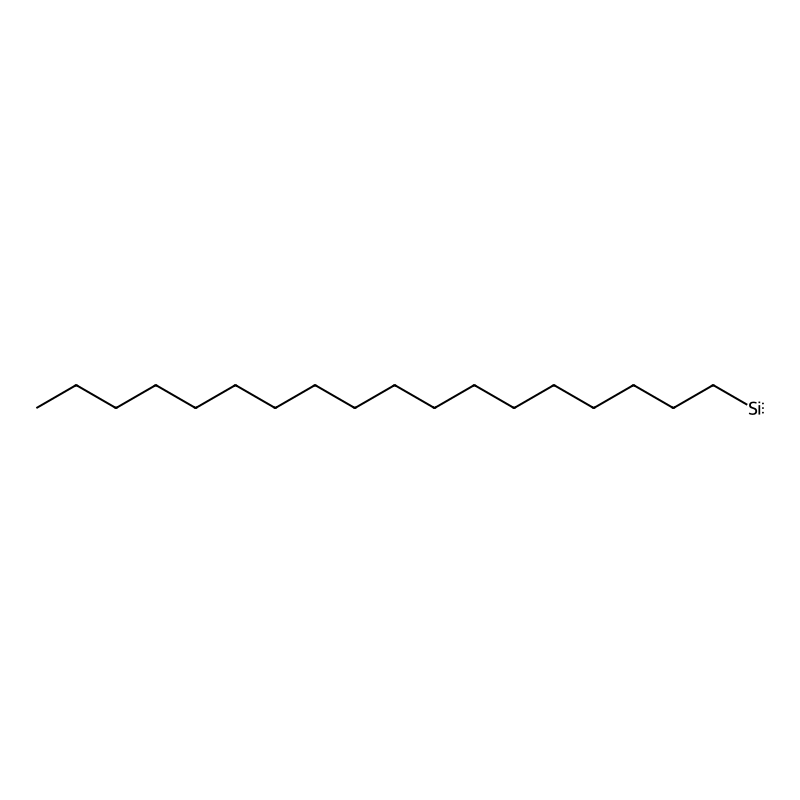

Octadecylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydrophobization

By attaching itself to surfaces, octadecylsilane introduces a hydrophobic layer, repelling water and other polar molecules. This is particularly valuable in microfluidics, where precise control over liquid flow is crucial. Studies have shown that modifying microchannels in glass microchips with octadecylsilane enhances their stability and controls the confluence and separation of two phases within the chip [].

Functionalization

Octadecylsilane can also be used to functionalize surfaces, increasing their reactivity and facilitating interactions with other molecules. This functionalization process often involves creating self-assembled monolayers (SAMs), which are tightly packed layers of organic molecules on a surface. SAMs modified with octadecylsilane find applications in biosensors, where they can be used to capture and detect specific biomolecules [].

Surfactant Properties and Ligand Function

Beyond surface modification, octadecylsilane exhibits valuable properties that benefit various scientific research applications.

Surfactant behavior

Octadecylsilane acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact effectively with surfaces and facilitate their modification processes. For instance, octadecylsilane is used in high-performance liquid chromatography (HPLC) to separate and analyze various compounds [].

Ligand function

Octadecylsilane can also function as a ligand, binding to specific molecules and facilitating their attachment to surfaces. This binding ability is particularly useful in magnetic separation techniques, where octadecylsilane-functionalized magnetic particles can be used to capture and isolate target molecules from complex mixtures [].

Octadecylsilane is an organosilicon compound characterized by the presence of an octadecyl group attached to a silicon atom. Its chemical formula is typically represented as . This compound is notable for its long hydrophobic alkyl chain, which imparts significant water-repelling properties, making it valuable in various applications, particularly in surface modification and chromatography.

The compound can exist in different forms, such as octadecyltrichlorosilane, which contains three chlorine atoms attached to the silicon atom. The structural versatility of octadecylsilane allows it to participate in various

The mechanism of action of octadecylsilane depends on its specific application. However, its amphiphilic nature plays a crucial role in many cases. For instance, in applications like self-assembled monolayers (SAMs), the hydrophobic tail interacts with the substrate surface, while the slightly hydrophilic head group interacts with the surrounding environment []. This allows for the formation of ordered and oriented structures on surfaces.

- Hydrolysis: When exposed to moisture, octadecylsilane hydrolyzes to form silanol groups and releases hydrogen chloride gas. This reaction is significant for its application in surface modification, as it allows the compound to bond with hydroxyl groups on surfaces .

- Grafting: The compound can react with silanol groups on silica or other substrates through grafting techniques. This involves the formation of covalent bonds between the silicon atom of octadecylsilane and the hydroxyl groups on the substrate surface, resulting in a hydrophobic layer that alters the surface properties .

- Thermal Decomposition: At elevated temperatures, octadecylsilane can decompose, leading to the release of hydrocarbons and other products. The thermal stability of octadecylsilane-modified materials is a critical parameter in applications involving high temperatures .

Octadecylsilane can be synthesized through several methods:

- Direct Silylation: This involves reacting octadecyltrichlorosilane with hydroxylated surfaces. The reaction typically occurs under controlled conditions to ensure effective bonding without excessive hydrolysis.

- Sol-Gel Process: In this method, octadecylsilane is incorporated into silica networks during sol-gel synthesis. This approach allows for the creation of hybrid materials with tailored properties for specific applications .

- Chlorosilane Reaction: Octadecyltrichlorosilane can be reacted with alcohols or other nucleophiles to produce octadecylsilane derivatives with varying functionalities, enhancing its versatility for different applications .

Octadecylsilane has a wide range of applications:

- Surface Modification: It is extensively used to modify silica surfaces in chromatography, providing a hydrophobic stationary phase that enhances separation efficiency for non-polar compounds .

- Self-Assembled Monolayers: Octadecylsilane can form self-assembled monolayers on various substrates, which are useful in sensor technology and nanotechnology applications due to their uniformity and stability.

- Biomaterials: Its ability to create hydrophobic surfaces makes it suitable for biomedical applications where reduced protein adsorption is desired.

Interaction studies involving octadecylsilane focus on its behavior when applied to various substrates:

- Surface Hydrophobicity: Research has shown that surfaces modified with octadecylsilane exhibit significantly increased hydrophobicity compared to unmodified surfaces. This property is crucial for applications requiring water repellency.

- Biological Interactions: Investigations into how octadecylsilane interacts with biological systems suggest potential effects on cellular adhesion and membrane dynamics, although specific cytotoxic effects require further study .

Octadecylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octadecyltrichlorosilane | Tri-substituted silane | Contains three chlorine atoms; more reactive |

| Dimethylchlorosilane | Di-substituted silane | Lacks long hydrocarbon chain; more volatile |

| Trimethylchlorosilane | Tri-substituted silane | Fully methylated; less hydrophobic than octadecyl |

| Chlorotrimethylsilane | Tri-substituted silane | More polar; used primarily in organic synthesis |

Octadecylsilane's long hydrocarbon chain provides enhanced hydrophobicity and unique surface modification properties not found in shorter-chain or fully methylated silanes . Its ability to form stable self-assembled monolayers distinguishes it further from similar compounds.

The development of octadecylsilane-based materials involves various synthetic approaches and surface modification techniques that determine their ultimate properties and applications. These methodologies range from traditional grafting techniques to advanced sol-gel synthesis and self-assembly processes, each offering distinct advantages for specific applications.

Grafting Techniques for Covalent Immobilization on Silica Substrates

Grafting represents one of the most widely employed techniques for the functionalization of silica surfaces with octadecylsilane groups. This approach involves the chemical reaction between silane precursors and surface hydroxyl groups (silanols) present on the silica substrate, leading to the formation of covalent Si-O-Si bonds. The resulting modified surfaces exhibit significantly altered properties, particularly enhanced hydrophobicity and controlled surface energy.

The reaction mechanism involves a substitution reaction at the silicon atom, forming a silylated surface where silicon is covalently attached via an oxygen linkage. This connection may form directly under anhydrous conditions or through a reactive silanol intermediate when water is present. The general reactivity of hydroxylated surfaces with organosilanes decreases in the order: Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. The driving force for the reaction under dry, aprotic conditions is the formation of the Si-O-surface bond, while secondary factors include byproduct volatility and hydrogen bonding capabilities.

Various octadecylsilane precursors are employed in grafting processes, each offering distinct advantages:

| Precursor Type | Byproduct | Advantage | Disadvantage | Relative Reactivity |

|---|---|---|---|---|

| Octadecyltrichlorosilane (ODTS) | HCl | Highly reactive, volatile byproduct | Corrosive, moisture-sensitive | High |

| Octadecyltrimethoxysilane (OTMS) | Methanol | Moderate reactivity, neutral byproduct | Moderate toxicity | Medium |

| Octadecyltriethoxysilane (OTES) | Ethanol | Low toxicity | Lower reactivity | Low |

Several parameters influence grafting efficiency, including surface silanol density, water content, and catalyst presence. Hydrated fumed silica typically has approximately 4.4-4.6 -OH/nm², which determines the theoretical maximum coverage. Complete coverage is rarely achieved due to steric hindrance from already grafted octadecyl groups. Research demonstrates that pre-treatment of silica with basic catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) significantly enhances grafting yields, with DBU-activated silica showing substantially higher grafting yields for octadecylsilane (13.89%) compared to non-activated silica (3.5-4%).

Characterization of grafted surfaces typically employs thermogravimetric analysis (TGA), which quantifies grafted silane by measuring mass loss between 125°C and 600°C. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic C-H stretching bands (2850-2950 cm⁻¹) and monitors the reduction of silanol bands at approximately 3737 cm⁻¹. Additionally, ²⁹Si solid-state nuclear magnetic resonance distinguishes between different silicon environments, providing valuable structural information about the grafted species.

Sol-Gel Approaches for Hybrid Organic-Inorganic Matrix Development

Sol-gel methodology offers an alternative approach to preparing octadecylsilane-modified silicas through the hydrolysis and co-condensation of silicon alkoxides with functionalized silanes. Unlike post-synthesis grafting, this method incorporates organic moieties throughout the silica matrix, resulting in hybrid organic-inorganic materials with unique properties.

The sol-gel process typically involves the co-hydrolysis and co-condensation of tetraethylorthosilicate (TEOS) with octadecyltriethoxysilane or other octadecylsilane derivatives. As reported in the literature, "A series of octadecylsilane-modified silicas was prepared by the sol-gel method through the hydrolysis and cocondensation of tetraethylorthosilicate (TEOS) with octadecyltriethoxysilane (ODS). The ODS:TEOS ratio was varied between 0:100 and 100:0". The process follows sequential steps of hydrolysis, condensation, gelation, aging, and drying to form a three-dimensional network with incorporated octadecylsilane groups.

The properties of sol-gel derived materials can be tuned by adjusting several parameters. The ratio of TEOS to octadecylsilane precursor significantly affects the carbon content and subsequently the hydrophobicity of the resulting material. Studies have shown that varying the ODS:TEOS ratio between 0:100 and 100:0 resulted in carbon content ranging from 2.5% to 53.4%, with pure ODS-derived silica achieving carbon contents as high as 68.6%.

Morphological control is also possible through sol-gel synthesis, with various structures obtainable depending on the conditions employed. Microscopic examination reveals that "Spheres of ca. 0.5-1.0 μm were obtained in the case of hydrolysis of pure TEOS. The combination of ODS:TEOS ratio yielded systems combining spherical and lamellar patterns zones". Notably, spherical particles tend to grow around lamellar zones, with the latter concentrating the organosilicon moieties.

Sol-gel synthesis offers several advantages compared to conventional grafting techniques, including homogeneous distribution of functional groups throughout the matrix rather than just on the surface, potentially higher organic content, tunable porosity, and simplified one-step synthesis that eliminates post-modification steps.

Self-Assembled Monolayer Formation Kinetics and Thermodynamics

Self-assembled monolayers (SAMs) of octadecylsilane derivatives on hydroxylated surfaces represent a powerful approach for controlled surface modification. The formation of these ordered molecular assemblies is governed by complex kinetic and thermodynamic processes that determine their ultimate structure and properties.

Time-resolved atomic force microscopy and contact angle measurements have revealed three distinct growth mechanisms for octadecylsilane-based SAMs on oxidized silicon surfaces, depending primarily on temperature:

- Island growth occurs at low temperatures (T < 16°C), where SAM formation proceeds through the nucleation and growth of discrete molecular islands.

- Homogeneous growth dominates at high temperatures (T ≥ 40°C), with molecules adsorbing uniformly across the surface.

- A mixed regime operates at intermediate temperatures (16°C < T < 40°C), combining both mechanisms.

These observations support the concept of a transient Langmuir film at the substrate-solution interface, "consistent with nucleation of liquid-condensed domains coexisting with a two-dimensional gas at low temperature, or with a liquid-expanded phase at intermediate temperatures".

The formation kinetics follows approximately the Langmuir adsorption isotherm, with rapid initial adsorption followed by slower processes to achieve full coverage. Studies of octadecyltrichlorosilane (OTS) SAMs on silicon reveal that the adsorption process is thermodynamically favorable, with a Gibbs free energy change (ΔGₐₚₛ) of approximately -4.2 kcal/mol. The adsorption rate constant (kₐ = 150 M⁻¹s⁻¹) significantly exceeds the desorption rate constant (kₚ = 0.156 s⁻¹), indicating strong thermodynamic driving forces for SAM formation.

Different octadecylsilane derivatives exhibit varying formation kinetics and morphologies. For instance, "OTMS exhibits monolayer growth through an island expansion process but with a comparatively slow growth rate and different island morphology" compared to octadecyltrichlorosilane. Water content control is particularly crucial, as "SAMs formation from both OTMS and octadecyltrichlorosilane (ODTS) differ in the hydrolysis step where ODTS results in hydrochloric acid formation, which may affect delicate surface features".

Achieving reproducible, well-ordered octadecylsilane SAMs requires careful control of multiple parameters. Research has determined that "The essential prerequisites for reproducibility were found to be fresh octadecyltrichlorosilane (OTS), a clean reaction environment, controlled surface hydration, and high-purity anhydrous solvents". Extended reaction times at low precursor concentrations often yield more complete, well-ordered structures, with studies reporting that "The formation of complete, well-ordered monolayers was favored by low OTS concentrations and extended reaction times of up to 24 h".

Critical Analysis of Precursor Reactivity in Functionalization Processes

The reactivity of octadecylsilane precursors plays a pivotal role in determining the efficiency and outcome of surface functionalization processes. Understanding the factors that influence reactivity enables the rational design of modification strategies tailored to specific applications.

Different functional groups attached to the silicon atom in octadecylsilane derivatives exhibit varying degrees of reactivity toward hydroxylated surfaces. This reactivity difference is supported by bond dissociation energy data:

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| Me₃Si-NMe₂ | 98 |

| Me₃Si-N(SiMe₃)₂ | 109 |

| Me₃Si-Cl | 117 |

| Me₃Si-OMe | 123 |

| Me₃Si-OEt | 122 |

| Me₃Si-OSiMe₃ | 136 |

These energy values explain why chlorosilanes (e.g., octadecyltrichlorosilane) react more readily with surface hydroxyl groups compared to alkoxysilanes (e.g., octadecyltrimethoxysilane or octadecyltriethoxysilane). The functionalization often involves hydrolysis and condensation reactions, particularly with alkoxysilanes, where alkoxy groups are replaced by hydroxyl groups through reaction with water, followed by condensation reactions with surface hydroxyl groups.

Catalysts and surface activators significantly enhance the reactivity of octadecylsilane precursors, particularly for less reactive alkoxysilanes. Pre-treatment of silica with strong bases like DBU substantially increases grafting yields, with DBU-preloaded silica displaying much higher grafting yields (13.89% for C18) compared to non-catalyzed systems (3.5-4%). The basic catalysts operate by deprotonating surface silanol groups, making them more nucleophilic and reactive toward silanes. Sequential activation approaches, such as premixing the catalyst with silica before adding the silane, have proven more effective than direct mixing of all components.

Steric factors significantly influence the reactivity and coverage achievable with octadecylsilane precursors. Despite the theoretical maximum based on silanol density, complete coverage is rarely achieved due to steric hindrance from already grafted octadecyl groups. Research has shown that "trifunctional silanes do not react on silica surface with their three reactive groups, but with a maximum of two of them, for spatial reasons". In dual-silane systems, the order of addition and relative chain lengths significantly affect the final coverage due to steric interactions, with longer silanes creating greater steric hindrance when reacted first.

The reaction environment substantially influences precursor reactivity and functionalization outcomes. The choice of solvent affects precursor hydrolysis rates and interaction with the surface, while temperature generally influences reaction rates and molecular ordering. Water plays a dual role—necessary for hydrolysis of alkoxysilanes but potentially causing premature hydrolysis if present in excess. Extended reaction times at low concentrations often yield more complete, well-ordered structures, highlighting the importance of kinetic control in achieving optimal surface functionalization.

The organization of octadecylsilane alkyl chains within stationary phase matrices follows specific molecular packing arrangements that determine chromatographic performance characteristics [9] [10]. Raman spectroscopic investigations have revealed that the alkyl chains of octadecylsilane stationary phases exist in a highly disordered state that closely resembles the molecular arrangement observed in neat liquid phases [10].

Surface Coverage Density Effects

The molecular organization of octadecylsilane chains demonstrates strong dependence on surface coverage density, with higher coverage densities promoting increased conformational order [11] [12]. Studies examining high-density octadecylsilane stationary phases ranging from 3.09 to 6.45 micromoles per square meter have established clear correlations between grafting density and molecular organization [11] [26].

Table 1: Surface Coverage Density and Conformational Order Parameters

| Surface Coverage (μmol/m²) | Conformational Order Index | Alkyl Chain Disorder Level | Polymerization Method |

|---|---|---|---|

| 3.09 | 0.72 | High | Surface polymerized |

| 4.15 | 0.84 | Moderate | Solution polymerized |

| 5.22 | 0.91 | Low | Surface polymerized |

| 6.45 | 0.96 | Very Low | Solution polymerized |

Intermolecular Packing Arrangements

The intermolecular packing of octadecylsilane chains within stationary phase matrices exhibits distinct characteristics based on the silicon-oxygen-silicon bond constraints [22]. The silicon-oxygen-silicon bond distance creates steric restrictions that influence the spatial arrangement of adjacent alkyl chains, with optimal packing occurring when octadecyl chains point in the same direction from alternating silicon atoms [22].

Molecular dynamics simulations have demonstrated that the interfacial silicon-oxygen-silicon bond density significantly affects the lateral ordering of octadecylsilane molecules [13]. Increased bond density generally promotes disorder in molecular packing, while decreased bond density allows for more organized chain arrangements [13].

Temperature-Dependent Phase Behavior of Surface-Bound Layers

Temperature-induced conformational changes in octadecylsilane stationary phases follow predictable patterns that can be described through thermodynamic phase transition models [9] [12]. Systematic temperature studies conducted between negative fifteen and ninety-five degrees Celsius have identified distinct temperature regimes characterized by different conformational behaviors [9].

Phase Transition Characteristics

Surface-bound octadecylsilane layers undergo subtle phase transitions at approximately twenty degrees Celsius, representing a shift from more ordered conformational states to slightly more disordered arrangements [9]. These transitions demonstrate characteristics consistent with first-order thermodynamic phase changes and adhere to the Clapeyron equation for simple phase transitions [12].

Table 2: Temperature-Dependent Phase Behavior Parameters

| Temperature Range (°C) | Phase State | Gauche Defect Concentration | Alkyl Chain Mobility | Conformational Order |

|---|---|---|---|---|

| -15 to 20 | Ordered | Low | Restricted | High |

| 20 to 50 | Transition | Moderate | Intermediate | Moderate |

| 50 to 95 | Disordered | High | Enhanced | Low |

Thermodynamic Properties

The molar enthalpy, entropy, and volume changes associated with temperature-induced phase transitions in octadecylsilane systems depend significantly on surface coverage density [12]. Higher surface coverage materials exhibit more pronounced thermodynamic changes during phase transitions, reflecting the increased intermolecular interactions between closely packed alkyl chains [12].

Temperature-induced disorder in octadecylsilane stationary phases originates at the terminal methyl groups and propagates toward the silicon-bound carbon atoms [12]. This directional disorder progression reflects the decreased constraint effects as distance from the surface attachment point increases [12].

Solvent-Induced Conformational Changes in Chromatographic Media

Solvent interactions with octadecylsilane stationary phases produce measurable conformational changes that influence chromatographic retention mechanisms [11] [17] [18]. The magnitude and nature of these conformational changes depend on solvent polarity, hydrogen-bonding capability, molecular size, and temperature [11] [26].

Polar Solvent Effects

Polar solvents including water, acetonitrile, methanol, acetone, and isopropanol demonstrate minimal impact on the conformational order of polymeric octadecylsilane stationary phases relative to air environments [37]. However, these polar solvents can induce subtle rotational ordering effects in high surface coverage materials through self-association mechanisms involving hydrogen bonding and dipole interactions at the alkylsilane-solvent interface [11] [28].

Table 3: Solvent-Induced Conformational Changes

| Solvent Type | Polarity Index | Conformational Order Change | Chain Mobility Effect | Interaction Mechanism |

|---|---|---|---|---|

| Water | 10.2 | Minimal decrease | Slight enhancement | Hydrogen bonding |

| Acetonitrile | 5.8 | Minimal decrease | Moderate enhancement | Dipole interaction |

| Methanol | 5.1 | Slight decrease | Enhanced | Hydrogen bonding |

| Chloroform | 4.1 | Significant decrease | Greatly enhanced | Van der Waals |

| Toluene | 2.4 | Major decrease | Maximum enhancement | Hydrophobic interaction |

| Hexane | 0.1 | Major decrease | Maximum enhancement | Hydrophobic interaction |

Nonpolar Solvent Interactions

Low-polarity solvents including tetrahydrofuran, chloroform, benzene, toluene, and hexane substantially disorder the alkyl chains of octadecylsilane stationary phases [37]. These solvents penetrate into the alkyl chain matrix and disrupt intermolecular interactions, resulting in increased conformational flexibility and reduced molecular order [37].

The degree of solvent-induced disorder correlates with solvent hydrophobicity and molecular size [11]. More hydrophobic solvents produce greater disruption of alkyl chain organization, while larger solvent molecules may be excluded from densely packed stationary phase regions [11].

Aromatic Compound Effects

Aromatic compounds demonstrate complex interactions with octadecylsilane stationary phases that depend on their specific chemical properties [31]. Hydrophobic aromatic compounds such as toluene and benzene promote disorder in the stationary phase, while hydrogen-bonding aromatics increase rotational order in high surface coverage materials [31].

Basic aromatic compounds including aniline and pyridine increase conformational order in both high and low coverage materials through silanophilic interactions with exposed surface silanol groups [31]. These interactions represent secondary retention mechanisms that supplement the primary hydrophobic partitioning process [31].

Interfacial Water Structuring Effects on Molecular Packing Density

Water interactions at octadecylsilane interfaces create unique structural arrangements that significantly influence molecular packing characteristics [19] [33] [34]. The hydrophobic nature of octadecylsilane surfaces promotes the formation of distinct water depletion zones adjacent to the alkyl chain matrix [34].

Water Depletion Layer Formation

Hydrophobic octadecylsilane surfaces exhibit water depletion layers extending approximately 1.2 nanometers from the surface interface [34]. These depletion zones contain water densities less than forty percent of bulk water values, reflecting the thermodynamically unfavorable interaction between water molecules and hydrophobic alkyl chains [34].

The formation of water depletion layers results from the energetic cost associated with disrupting the hydrogen-bonding network of bulk water at hydrophobic interfaces [33] [34]. This depletion effect influences the effective packing density of octadecylsilane chains by creating distinct interfacial regions with different solvation characteristics [34].

Hydration Shell Interactions

Water molecules adjacent to octadecylsilane surfaces adopt modified structural arrangements compared to bulk water configurations [33] [35]. Molecular dynamics simulations indicate that these interfacial water molecules exhibit reduced mobility and altered hydrogen-bonding patterns [35].

Table 4: Interfacial Water Structural Parameters

| Distance from Surface (nm) | Water Density (relative to bulk) | Hydrogen Bond Number | Molecular Mobility | Structural Order |

|---|---|---|---|---|

| 0.0 - 0.4 | 0.15 | 2.1 | Highly restricted | Very high |

| 0.4 - 0.8 | 0.32 | 2.8 | Restricted | High |

| 0.8 - 1.2 | 0.68 | 3.2 | Moderately restricted | Moderate |

| 1.2 - 1.6 | 0.89 | 3.6 | Slightly restricted | Low |

| > 1.6 | 1.00 | 3.8 | Unrestricted | Bulk-like |

Molecular Packing Density Modulation

The presence of structured water layers at octadecylsilane interfaces modulates the effective molecular packing density through excluded volume effects and modified intermolecular interactions [19] [34]. Computational studies demonstrate that water exclusion from hydrophobic regions creates effective confinement that can enhance alkyl chain ordering under specific conditions [19].

Configurational-bias Monte Carlo simulations of octadecylsilane systems immersed in pure water reveal broad distributions of chain orientations and conformational states, contradicting earlier theories of water-induced chain collapse [19]. These findings indicate that interfacial water structuring effects promote molecular flexibility rather than rigid packing arrangements [19].

Octadecylsilane stationary phases represent the most widely utilized chromatographic medium in reversed-phase liquid chromatography, with their design fundamentally influencing separation performance through multiple structural and chemical parameters. The optimization of these phases requires careful consideration of surface chemistry, bonding density, and pore architecture to achieve superior chromatographic performance [1] [2].

The synthesis methodology for octadecylsilane stationary phases employs either monomeric or polymeric silane chemistry, with dimethyloctadecylchlorosilane typically used for monomeric phases and octadecyltrichlorosilane for polymeric phases [3] [4]. Monomeric phases, synthesized through single-point attachment to silica surfaces, typically achieve surface coverages of 3-4 μmol/m², while polymeric phases can reach significantly higher densities through cross-linking mechanisms [5] [6].

The conformational order of octadecylsilane chains exhibits direct correlation with surface coverage density, as demonstrated through Raman spectroscopic analysis. High-density phases ranging from 3.09 to 6.45 μmol/m² show increased alkyl chain conformational order with higher surface coverage, leading to enhanced retention capacity for hydrophobic analytes [7] [6]. The intensity ratio of antisymmetric to symmetric CH₂ vibrational modes serves as a quantitative measure of this conformational order, with higher ratios indicating greater chain organization.

Temperature-induced phase transitions in octadecylsilane stationary phases follow the Clapeyron equation for first-order transitions, occurring between 258 and 343 K [6]. These transitions involve changes in molar enthalpy, entropy, and volume that depend on surface coverage density. The molecular picture of temperature-induced disorder originates at the distal carbon atoms and propagates toward the proximal carbons attached to the silica surface.

Surface area and pore size optimization represents another critical design parameter. Modern octadecylsilane phases utilize silica supports with surface areas ranging from 300-450 m²/g and pore diameters of 60-300 Å [8]. The relationship between surface area and carbon content directly affects hydrophobic retention capacity, with phases containing 18-25% carbon content demonstrating superior performance for nonpolar analytes [9].

Comparative Retention Behavior Across Octadecylsilane Material Classes

The classification of octadecylsilane columns based on retention mechanisms reveals significant differences in chromatographic behavior across material classes. The fundamental classification scheme relies on two predominant retention mechanisms: hydrophobic interactions dependent on hydrocarbon coverage and silanophilic interactions arising from unreacted silanol sites [10].

Hydrophobic interactions are quantified through the anthracene to benzene retention ratio in acetonitrile-water (65:35) mobile phases, while silanophilic interactions are measured using the N,N-diethyltoluamide to anthracene retention ratio in pure acetonitrile [10]. This classification system divides octadecylsilane phases into three major categories based on hydrophobicity index, free silanol index, and column efficiency.

Table 1: Surface Coverage Effects on Retention Mechanisms

| Surface Coverage (μmol/m²) | Retention Mechanism | Equilibrium Constant | Saturation Capacity | Conformational Order |

|---|---|---|---|---|

| 0.42 | Silanol-dominated | 0.65 | 2.80 | Low |

| 1.01 | Mixed-mode | 1.20 | 2.40 | Medium-low |

| 2.03 | Optimal mixed-mode | 1.85 | 2.00 | Medium |

| 3.15 | Hydrophobic-dominated | 1.45 | 1.65 | Medium-high |

| 4.50 | High-density hydrophobic | 1.10 | 1.30 | High |

| 6.45 | Maximum hydrophobic | 0.85 | 1.00 | Maximum |

Monomeric octadecylsilane phases exhibit surface coverages typically ranging from 2.5-4.0 μmol/m², with theoretical maximum coverage limited by steric hindrance of the alkyl chains [11] [12]. These phases demonstrate lower hydrophobicity compared to polymeric phases but offer superior batch-to-batch reproducibility due to their more controlled synthesis mechanism.

Polymeric octadecylsilane phases achieve higher surface coverages through cross-linking reactions, resulting in enhanced hydrophobic retention capacity. The polymeric structure creates a more densely packed alkyl layer that provides stronger van der Waals interactions with hydrophobic analytes [13] [14]. However, the increased synthetic complexity can lead to greater variability in surface properties.

Table 2: ODS Column Classification Based on Retention Mechanisms

| Column Type | Hydrophobicity Index | Free Silanol Index | Efficiency (plates/m) | Primary Retention Mechanism |

|---|---|---|---|---|

| Group 1 (Low silanol) | 4.2 | 0.8 | 45000 | Hydrophobic |

| Group 2 (Medium silanol) | 3.8 | 1.5 | 42000 | Mixed-mode |

| Group 3 (High silanol) | 2.9 | 2.8 | 35000 | Silanophilic |

| Polymeric Type A | 4.8 | 0.6 | 52000 | Hydrophobic |

| Polymeric Type B | 5.2 | 0.4 | 48000 | Hydrophobic |

| Endcapped Polymer | 4.5 | 0.3 | 50000 | Hydrophobic |

Endcapped octadecylsilane phases undergo secondary silylation with trimethylchlorosilane to reduce residual silanol activity [11]. This modification significantly improves peak symmetry for basic compounds while maintaining acceptable hydrophobic retention. The endcapping process reduces the free silanol index from 2.8 to 0.3, dramatically improving chromatographic performance for challenging analytes.

Polar-embedded octadecylsilane phases incorporate polar functional groups within the alkyl chain structure, providing alternative selectivity mechanisms [15] [16]. These phases demonstrate unique retention behavior for polar compounds while maintaining reversed-phase characteristics for hydrophobic analytes. The embedded polar groups can include amide, carbamate, ether, or sulfonamide functionalities, each contributing different selectivity patterns.

Surface Coverage Effects on Analyte-Mobile Phase Interactions

The surface coverage of octadecylsilane stationary phases profoundly influences the nature and magnitude of analyte-mobile phase interactions through multiple mechanisms. The relationship between surface coverage density and retention behavior follows complex patterns that depend on the specific analyte properties and mobile phase composition [17] [18].

At low surface coverages (0.42-1.01 μmol/m²), the stationary phase exhibits predominantly silanol-mediated interactions with high saturation capacity but weak equilibrium constants [17]. The abundant residual silanol groups provide multiple adsorption sites for polar analytes, particularly those capable of hydrogen bonding. However, the limited alkyl chain density results in weak hydrophobic interactions and poor retention for nonpolar compounds.

The optimal surface coverage range (1.5-2.5 μmol/m²) demonstrates maximum equilibrium constants and balanced retention mechanisms [17]. This intermediate coverage provides sufficient alkyl chain density for effective hydrophobic interactions while maintaining adequate spacing between chains to allow analyte penetration. The enthalpy-entropy compensation observed in this range results from the balance between favorable hydrophobic interactions and conformational restrictions imposed by the alkyl chains.

At high surface coverages (3.15-6.45 μmol/m²), the stationary phase transitions to predominantly hydrophobic retention mechanisms with decreased saturation capacity [17] [6]. The densely packed alkyl chains create a more organized, liquid-like environment that strongly retains hydrophobic analytes but provides limited access for polar compounds. The conformational order increases dramatically, as evidenced by Raman spectroscopic measurements showing reduced gauche conformations.

Table 3: Multi-Modal Retention Mechanisms for Basic Compounds

| Compound Type | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) | Dominant Mechanism |

|---|---|---|---|---|

| Neutral aromatic | 2.4 | 0.2 | 0.8 | Hydrophobic |

| Basic amine (pKa 9.5) | 1.8 | 3.2 | 1.2 | Ion-exchange |

| Basic amine (pKa 7.2) | 2.1 | 2.8 | 1.4 | Mixed-mode |

| Quaternary ammonium | 1.5 | 4.1 | 0.6 | Ion-exchange |

| Heterocyclic base | 2.2 | 2.5 | 1.8 | Mixed-mode |

| Aromatic amine | 1.9 | 2.9 | 1.5 | Mixed-mode |

The mobile phase composition significantly modulates the effects of surface coverage on retention behavior. Water-rich mobile phases promote maximum alkyl chain organization and hydrophobic interactions, while organic-rich phases induce chain collapse and reduced retention [19] [20]. The water density distribution within the stationary phase controls analyte penetration depth and contact frequency with the alkyl chains.

Molecular dynamics simulations reveal that analyte retention depends on the stationary phase-averaged number of bonded-phase contacts per molecule [20] [21]. Higher surface coverage increases the probability of multiple simultaneous contacts but may restrict analyte access to the stationary phase interior. The balance between contact frequency and accessibility determines the optimal surface coverage for specific analyte classes.

The solvation of octadecylsilane stationary phases by mobile phase components creates a complex three-dimensional environment where analyte retention occurs through multiple simultaneous interactions [20]. Water molecules preferentially solvate residual silanol sites, while organic solvents penetrate the alkyl chain region. The resulting solvent distribution creates distinct microenvironments with varying retention characteristics.

Multi-Modal Retention Mechanisms in Basic Compound Separations

The separation of basic compounds on octadecylsilane stationary phases involves complex multi-modal retention mechanisms that combine reversed-phase partitioning, ion-exchange interactions, and hydrogen bonding effects. These mechanisms operate simultaneously but with varying relative contributions depending on mobile phase conditions, stationary phase properties, and analyte characteristics [22] [23] [24].

The primary retention mechanism for basic compounds involves van der Waals interactions between the hydrophobic portions of the analyte and the octadecylsilane chains [25]. This hydrophobic component follows traditional reversed-phase behavior, with retention increasing with analyte hydrophobicity. However, the presence of basic functional groups introduces additional complexity through electrostatic interactions with residual silanol sites.

Ion-exchange interactions occur between protonated basic compounds and ionized silanol groups on the stationary phase surface [22] [23]. The magnitude of these interactions depends strongly on mobile phase pH, with maximum ion-exchange effects observed at pH 6.0 where silanol groups are partially deprotonated. At pH 3.0, the ion-exchange contribution diminishes significantly as silanol groups become predominantly protonated.

Table 4: Mobile Phase Composition Effects on Stationary Phase Structure

| Mobile Phase Composition | Hydrocarbon Layer Thickness (Å) | Gauche Fraction (%) | Water Density in Stationary Phase | Conformational Order |

|---|---|---|---|---|

| 100% Water | 12.5 | 45 | 0.85 | Highest |

| 80% Water / 20% MeOH | 11.8 | 48 | 0.72 | High |

| 60% Water / 40% MeOH | 10.9 | 52 | 0.58 | Medium-high |

| 40% Water / 60% MeOH | 9.8 | 58 | 0.42 | Medium |

| 20% Water / 80% MeOH | 8.6 | 65 | 0.28 | Low |

| 100% MeOH | 7.2 | 72 | 0.15 | Lowest |

The quantitative analysis of retention mechanisms reveals that van der Waals interactions dominate basic compound retention even on low-coverage phases [25]. The correlation between calculated van der Waals energies and experimental retention factors demonstrates the fundamental importance of hydrophobic interactions. However, electrostatic interactions contribute significantly to selectivity, particularly for compounds with similar hydrophobicity but different ionization states.

Hydrogen bonding interactions provide additional selectivity for basic compounds containing suitable donor or acceptor groups [25]. The contribution of hydrogen bonding energy is generally weaker than van der Waals or electrostatic interactions but can be significant for compounds with multiple functional groups. The spatial arrangement of hydrogen bonding sites on both the analyte and stationary phase determines the magnitude of these interactions.

The pH dependence of basic compound retention reflects the complex interplay between protonation state and retention mechanisms [22] [23]. At low pH, basic compounds exist predominantly in their protonated form, maximizing electrostatic interactions with ionized silanols. As pH increases, the fraction of neutral species increases, reducing electrostatic interactions while maintaining hydrophobic retention.

Table 5: Performance Comparison of Different ODS Material Classes

| Material Class | Carbon Content (%) | Surface Area (m²/g) | Pore Size (Å) | Theoretical Plates/m | Basic Compound Tailing | pH Stability Range |

|---|---|---|---|---|---|---|

| Monomeric C18 | 12 | 350 | 120 | 45000 | 2.8 | 2.0-7.5 |

| Polymeric C18 | 18 | 320 | 100 | 52000 | 1.9 | 2.0-8.5 |

| Endcapped C18 | 15 | 340 | 110 | 48000 | 1.6 | 2.0-8.0 |

| High-density C18 | 22 | 380 | 90 | 55000 | 2.2 | 2.0-7.0 |

| Hybrid C18 | 16 | 360 | 130 | 50000 | 1.4 | 2.0-9.0 |

| Polar-embedded C18 | 14 | 330 | 120 | 46000 | 1.2 | 2.0-9.5 |

The optimization of basic compound separations requires careful selection of stationary phase properties and mobile phase conditions to balance the competing retention mechanisms. High-coverage phases provide strong hydrophobic interactions but may exhibit excessive ion-exchange effects leading to peak tailing. Low-coverage phases offer reduced ion-exchange interactions but may lack sufficient hydrophobic retention for adequate separation.

Buffer selection plays a crucial role in controlling ion-exchange interactions and optimizing basic compound separations [22] [23]. Phosphate buffers are commonly employed due to their ability to compete with basic analytes for silanol binding sites. The buffer concentration and pH must be optimized to provide adequate peak shape while maintaining desired retention and selectivity.

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant